molecular formula C19H18Cl3N3O3S B15142427 Butoconazole-d5 (nitrate)

Butoconazole-d5 (nitrate)

Cat. No.: B15142427
M. Wt: 479.8 g/mol
InChI Key: ZHPWRQIPPNZNML-SJODRRQHSA-N
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Description

Butoconazole-d5 (nitrate) is a deuterated form of butoconazole nitrate, an imidazole antifungal agent. It is primarily used in the treatment of vulvovaginal candidiasis, a common fungal infection caused by Candida species. The deuterated form, Butoconazole-d5, is often used in scientific research to study the pharmacokinetics and metabolic pathways of butoconazole due to its stable isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butoconazole-d5 (nitrate) involves several steps, starting with the preparation of key intermediates. One common method involves the following steps:

    Grignard Reaction:

    p-chlorobenzyl chloride reacts with magnesium in a mixed solvent of methyl tertiary butyl ether and tetrahydrofuran to form a Grignard reagent.

    Condensation Reaction: The Grignard reagent is then reacted with epichlorohydrin to obtain 1-chloro-4-(4-chlorophenyl)-2-butanol, an important intermediate.

    Final Steps:

Industrial Production Methods

Industrial production of butoconazole-d5 (nitrate) follows similar synthetic routes but is optimized for large-scale production. The use of safer solvents and efficient reaction conditions ensures high yield and purity. The process involves rigorous quality control measures to ensure the consistency and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

Butoconazole-d5 (nitrate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of butoconazole, which are useful in studying the compound’s pharmacological properties .

Scientific Research Applications

Butoconazole-d5 (nitrate) has a wide range of applications in scientific research:

Mechanism of Action

Butoconazole-d5 (nitrate) exerts its antifungal effects by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition is achieved through the blockade of the enzyme cytochrome P450 14α-demethylase, which converts lanosterol to ergosterol. The disruption of ergosterol synthesis leads to increased cell membrane permeability, osmotic imbalance, and ultimately, fungal cell death .

Comparison with Similar Compounds

Butoconazole-d5 (nitrate) is compared with other imidazole antifungal agents such as:

  • Clotrimazole
  • Miconazole
  • Econazole
  • Ketoconazole

Uniqueness

Butoconazole-d5 (nitrate) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. Unlike other imidazole antifungals, it offers specific advantages in research applications, particularly in tracing metabolic pathways and studying drug interactions .

Similar Compounds

Properties

Molecular Formula

C19H18Cl3N3O3S

Molecular Weight

479.8 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-1,1,3,4,4-pentadeuterio-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole;nitric acid

InChI

InChI=1S/C19H17Cl3N2S.HNO3/c20-15-7-4-14(5-8-15)6-9-16(12-24-11-10-23-13-24)25-19-17(21)2-1-3-18(19)22;2-1(3)4/h1-5,7-8,10-11,13,16H,6,9,12H2;(H,2,3,4)/i6D2,9D,12D2;

InChI Key

ZHPWRQIPPNZNML-SJODRRQHSA-N

Isomeric SMILES

[2H]C(C(C([2H])([2H])N1C=CN=C1)SC2=C(C=CC=C2Cl)Cl)C([2H])([2H])C3=CC=C(C=C3)Cl.[N+](=O)(O)[O-]

Canonical SMILES

C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl.[N+](=O)(O)[O-]

Origin of Product

United States

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